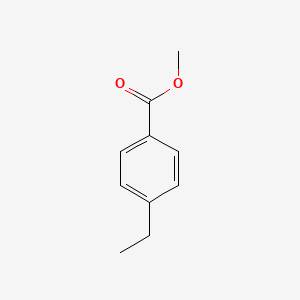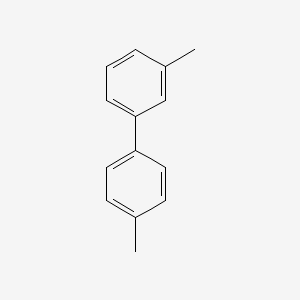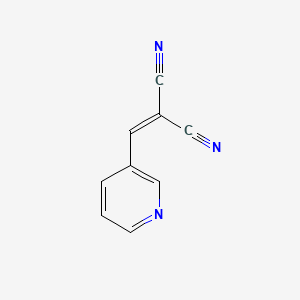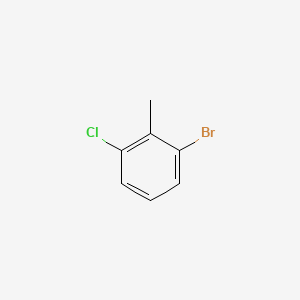
2-Bromo-6-chlorotoluene
説明
2-Bromo-6-chlorotoluene (2-BCT) is an organic compound that is a member of the toluene family. It is a colorless liquid with a sweet, pungent odor. 2-BCT is used in the production of a variety of products, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a solvent and as a starting material in organic synthesis. 2-BCT is a versatile compound that has a wide range of applications in the chemical industry.
Safety and Hazards
作用機序
Target of Action
It is known that brominated and chlorinated aromatic compounds like 2-bromo-6-chlorotoluene often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
It is known that brominated and chlorinated aromatic compounds can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom (bromine or chlorine in this case) with the nucleophile .
Biochemical Pathways
Halogenated aromatic compounds can potentially disrupt various biochemical pathways due to their reactivity and structural similarity to many biological molecules .
Pharmacokinetics
Halogenated aromatic compounds are generally lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract . They can distribute widely in the body, especially in fatty tissues, and can be metabolized by the liver. The metabolites and unchanged compound can be excreted in urine and feces .
Result of Action
Halogenated aromatic compounds can potentially cause various effects at the molecular and cellular level, including oxidative stress, dna damage, and disruption of normal cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability . Furthermore, individual factors such as age, sex, health status, and genetic factors can influence its absorption, distribution, metabolism, and excretion, thereby affecting its action and efficacy .
生化学分析
Biochemical Properties
2-Bromo-6-chlorotoluene plays a role in biochemical reactions primarily as a substrate or intermediate in organic synthesis. It can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms, which are electron-withdrawing groups. These reactions can lead to the formation of various derivatives that may interact with enzymes, proteins, and other biomolecules. For instance, it can undergo reactions with nucleophiles such as hydroxide ions or amines, leading to the formation of phenols or anilines, respectively .
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. As a halogenated aromatic compound, it may influence cell function by interacting with cellular membranes and proteins. These interactions could potentially affect cell signaling pathways, gene expression, and cellular metabolism. For example, halogenated compounds are known to disrupt membrane integrity and function, which can lead to altered cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic aromatic substitution reactions. The bromine and chlorine atoms on the benzene ring make the compound susceptible to attack by nucleophiles. This can result in the formation of negatively charged intermediates, which then lose a halide ion to form the final product. These reactions can lead to the modification of biomolecules, potentially altering their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound over time are important considerations. The compound is generally stable under standard storage conditions, but it may degrade when exposed to light, heat, or reactive chemicals. Long-term studies on its effects on cellular function are limited, but it is likely that prolonged exposure could lead to cumulative changes in cellular processes .
Metabolic Pathways
This compound is involved in metabolic pathways that include its transformation through nucleophilic substitution reactions. Enzymes such as cytochrome P450 may play a role in its metabolism, leading to the formation of hydroxylated or aminated derivatives. These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. As a hydrophobic compound, it may readily diffuse through cellular membranes and accumulate in lipid-rich areas. Transporters and binding proteins may also facilitate its movement within the cell, affecting its localization and concentration in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its hydrophobic nature and interactions with cellular membranes. It may localize to membrane-bound organelles such as the endoplasmic reticulum or mitochondria, where it could affect their function. Post-translational modifications or targeting signals may also play a role in directing the compound to specific subcellular compartments .
特性
IUPAC Name |
1-bromo-3-chloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMARBQGIQKLIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211399 | |
| Record name | 2-Bromo-6-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62356-27-8 | |
| Record name | 2-Bromo-6-chlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62356-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062356278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-6-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


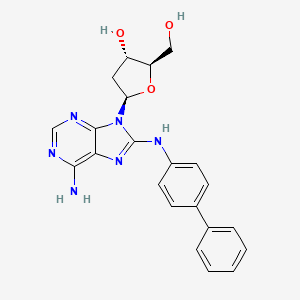

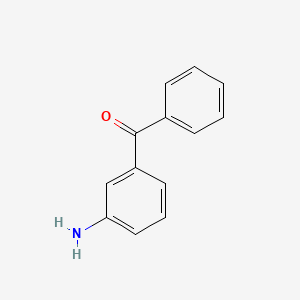
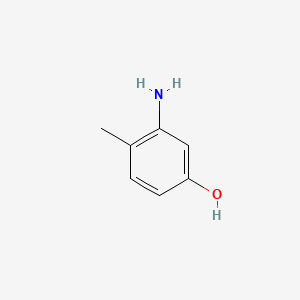
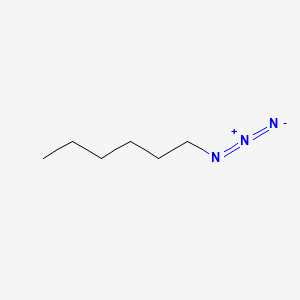
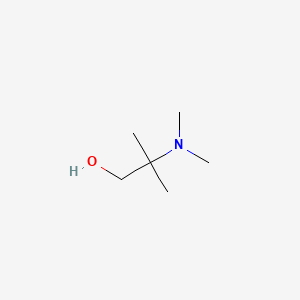
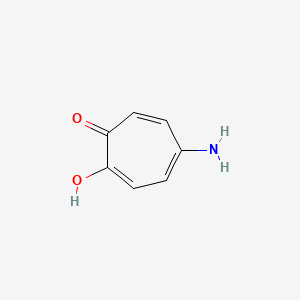
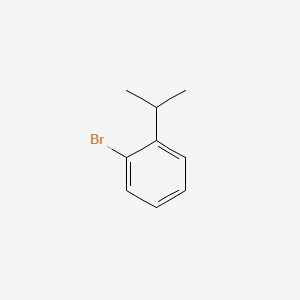
![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)
